1-(5-Bromo-2-fluorophenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSCWQKJDTWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730661 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-64-8 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Propan 1 Ol
Direct Synthetic Routes
Direct synthetic routes to 1-(5-Bromo-2-fluorophenyl)propan-1-ol primarily involve the transformation of a carbonyl precursor or the construction of the carbon skeleton through organometallic reactions.
Reduction of 1-(5-Bromo-2-fluorophenyl)propan-1-one (B1522613) and Related Carbonyl Precursors
A common and straightforward approach to synthesizing this compound is the reduction of its corresponding ketone, 1-(5-Bromo-2-fluorophenyl)propan-1-one. nih.gov This transformation can be achieved through several methods, including catalytic hydrogenation and the use of hydride reduction reagents.
Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones to secondary alcohols. This process typically involves the use of a metal catalyst and a hydrogen source. While specific literature on the catalytic hydrogenation of 1-(5-bromo-2-fluorophenyl)propan-1-one is not abundant, general principles for the hydrogenation of substituted acetophenones can be applied.
Commonly used catalysts for such reductions include palladium, platinum, rhodium, and ruthenium, often supported on materials like carbon or alumina (B75360). The choice of catalyst and support can influence the reaction's efficiency and selectivity. For instance, palladium on carbon (Pd/C) and rhodium on alumina (Rh/Al2O3) are frequently employed for the hydrogenation of aromatic ketones. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
A general representation of this reaction is as follows:
Reaction Scheme: Catalytic Hydrogenation O OH // | Ar-C-CH2CH3 + H2 --[Metal Catalyst]--> Ar-CH-CH2CH3
Ar-H + CH3CH2MgBr --[1. Ether]--[2. H3O+]--> Ar-CH-CH2CH3
Stereoselective Synthesis
Chiral Auxiliaries and Ligand-Controlled Reactions
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. guidechem.com Once the desired stereocenter is established, the auxiliary is removed for potential reuse. For the synthesis of a chiral alcohol like this compound, an auxiliary could be attached to a precursor, such as a derivative of 5-bromo-2-fluorobenzoic acid. The resulting diastereomeric intermediate would then undergo a diastereoselective reaction, for example, with an ethyl nucleophile, to form the carbon skeleton. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target alcohol.
Commonly used chiral auxiliaries that could be adapted for such a synthesis include:
Oxazolidinones: Developed by Evans, these auxiliaries are effective in directing stereoselective alkylation and acylation reactions.
Pseudoephedrine: This compound can be used as a chiral auxiliary to form amides that undergo diastereoselective additions. guidechem.com
Camphorsultam: Known as Oppolzer's sultam, it is a reliable auxiliary for various asymmetric transformations. guidechem.com
Ligand-controlled reactions offer another powerful strategy. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. For instance, the asymmetric addition of an ethyl group (from an organometallic reagent like diethylzinc) to the precursor aldehyde, 5-bromo-2-fluorobenzaldehyde (B134332) , could be catalyzed by a chiral ligand-metal complex to produce the target alcohol in high enantiomeric excess. Biarylmonophosphines are a class of ligands that have shown success in controlling regioselectivity in palladium-catalyzed reactions, demonstrating the power of ligand structure in directing reaction outcomes. tcd.ie
Biocatalytic Approaches (e.g., Enzyme-Mediated Reductions, Hydroxylation)
Biocatalysis leverages enzymes as natural catalysts to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral this compound, an enzyme-mediated reduction of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one nih.gov, is a highly effective approach.
Oxidoreductases, such as alcohol dehydrogenases (ADHs), are particularly well-suited for this transformation. nih.gov These enzymes, often used in whole-cell systems like recombinant E. coli to ensure cofactor regeneration, can reduce a prochiral ketone to a chiral secondary alcohol with high enantioselectivity. nih.govmdpi.com The choice of enzyme is critical, as different enzymes can produce either the (R)- or (S)-enantiomer, a principle known as Prelog's rule.
The general scheme for this biocatalytic reduction would be: 1-(5-Bromo-2-fluorophenyl)propan-1-one + NAD(P)H + H⁺ (R)- or (S)-1-(5-Bromo-2-fluorophenyl)propan-1-ol + NAD(P)⁺
To overcome the often poor solubility of substrates in aqueous media, these reactions can be performed in polar organic solvent-aqueous systems. mdpi.com For example, using isopropanol (B130326) as a cosolvent has been shown to increase cell membrane permeability and significantly improve reaction yield and efficiency in the biocatalytic reduction of similar aromatic ketones. mdpi.com
Asymmetric Catalysis in Propanol (B110389) Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.
A key strategy for synthesizing this compound via asymmetric catalysis is the enantioselective reduction of its ketone precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one . This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral transition metal complex. Catalysts based on rhodium, ruthenium, or iridium, combined with chiral phosphine (B1218219) ligands (e.g., BINAP) or chiral diamines, are commonly employed for the asymmetric reduction of aryl ketones.
Another powerful method is the Brønsted acid-catalyzed asymmetric dearomatization, which has been used to synthesize complex chiral fused polycyclic scaffolds. google.com While not a direct synthesis of the target propanol, it highlights the potential of chiral phosphoric acids (CPAs) and other organocatalysts to control enantioselectivity in complex transformations. google.com
Multi-Step Synthesis from Precursors
The construction of this compound from basic starting materials involves a logical sequence of reactions to build the substituted aromatic ring and the propanol side chain.
Strategies Involving Halogenation and Fluorination of Aromatic Precursors
The synthesis of the core aromatic structure, the 5-bromo-2-fluorophenyl moiety, begins with simpler benzene (B151609) derivatives. A common precursor is 2-fluorobenzaldehyde (B47322) . This starting material can be regioselectively brominated at the para position relative to the fluorine atom due to the ortho, para-directing effect of fluorine.
One documented method involves treating 2-fluorobenzaldehyde with potassium bromate (B103136) and sulfuric acid at elevated temperatures to yield 5-bromo-2-fluorobenzaldehyde . chemicalbook.com Another approach uses N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid. guidechem.com
Alternatively, one could start with 1-bromo-4-fluorobenzene (B142099) . This precursor can be converted to 5-bromo-2-fluorobenzaldehyde via a directed ortho-metalation-formylation sequence. This involves treating 1-bromo-4-fluorobenzene with a strong base like n-butyllithium (n-BuLi) in the presence of N,N-diisopropylamine to generate a lithiated intermediate, which is then quenched with an electrophilic formylating agent like methyl formate.
| Starting Material | Reagents | Product | Yield |
| 2-Fluorobenzaldehyde | KBrO₃, H₂SO₄ | 5-Bromo-2-fluorobenzaldehyde | 88% chemicalbook.com |
| 4-Fluorobenzaldehyde | N-Bromosuccinimide, TFA/H₂SO₄ | 5-Bromo-2-fluorobenzaldehyde | 81% guidechem.com |
| 1-Bromo-4-fluorobenzene | n-BuLi, N,N-Diisopropylamine, then Methyl Formate | 5-Bromo-2-fluorobenzaldehyde | 54% |
Carbon-Carbon Bond Forming Reactions
With the key aromatic aldehyde or a related precursor in hand, the next critical step is the formation of the carbon-carbon bond to create the three-carbon propanol side chain.
Method A: Grignard Reaction A straightforward and widely used method is the reaction of an organometallic reagent with the aldehyde precursor. Specifically, reacting 5-bromo-2-fluorobenzaldehyde with ethylmagnesium bromide (a Grignard reagent) in an aprotic solvent like THF or diethyl ether, followed by an aqueous workup, will yield the target racemic this compound. youtube.comacs.org This reaction involves the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. youtube.com
Method B: Friedel-Crafts Acylation An alternative route involves first synthesizing the ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one , which is then reduced. This ketone can be prepared via a Friedel-Crafts acylation reaction. organic-chemistry.orgncert.nic.in In this electrophilic aromatic substitution, 1-bromo-4-fluorobenzene is acylated with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tcd.ieorganic-chemistry.org The acyl group (propanoyl) will predominantly add to the position ortho to the fluorine and para to the bromine, yielding the desired ketone.
| Reaction Type | Precursors | Key Reagents | Intermediate/Product |
| Grignard Reaction | 5-Bromo-2-fluorobenzaldehyde, Ethyl Halide | Mg, THF/Ether | This compound acs.org |
| Friedel-Crafts Acylation | 1-Bromo-4-fluorobenzene, Propanoyl Chloride | AlCl₃ | 1-(5-Bromo-2-fluorophenyl)propan-1-one organic-chemistry.org |
Functional Group Interconversions Towards the Propanol Moiety
Functional group interconversions are reactions that transform one functional group into another. researchgate.net In the context of synthesizing this compound, the most crucial interconversion is the reduction of a carbonyl group.
If the synthetic route proceeds via the ketone intermediate, 1-(5-bromo-2-fluorophenyl)propan-1-one nih.gov, this ketone must be reduced to form the final secondary alcohol. This can be accomplished using a variety of reducing agents:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation.
Diisobutylaluminum hydride (DIBAL-H): Another versatile reducing agent. ncert.nic.in
The reverse reaction, the oxidation of the alcohol This compound back to the ketone 1-(5-bromo-2-fluorophenyl)propan-1-one , is also a key functional group interconversion. This can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC) guidechem.com, or chromic oxide (CrO₃). ncert.nic.in
Green Chemistry Approaches in Synthesis
Green chemistry principles advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. In the context of synthesizing this compound, this translates to exploring alternatives to traditional reduction methods that often rely on volatile organic solvents and hazardous reagents.
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by minimizing waste and reducing the environmental impact associated with solvent use, recovery, and disposal. The reduction of aromatic ketones to their corresponding alcohols can be effectively carried out under solvent-free conditions, often with the aid of solid-supported catalysts or by using a minimal amount of a reducing agent that also acts as the reaction medium.
One promising approach for the solvent-free synthesis of this compound is the catalytic hydrogenation of 1-(5-bromo-2-fluorophenyl)propan-1-one. Research on analogous aromatic ketones, such as acetophenone (B1666503), has demonstrated the efficacy of flame-derived bimetallic Pt-Pd/ZrO₂ catalysts in solvent-free hydrogenations. researchgate.net These catalysts exhibit high activity and selectivity, with the potential for reuse, further enhancing their green credentials. researchgate.net The reaction would involve the direct interaction of the ketone with hydrogen gas on the surface of the catalyst at an elevated temperature.
Another solvent-free method involves the use of sodium borohydride (NaBH₄). Studies have shown that ketones like acetophenone can be reduced by NaBH₄ in the absence of a protic solvent to yield the corresponding tetraalkoxyborates, which upon hydrolysis would yield the desired alcohol. umich.edu This method, while not strictly catalytic, avoids the use of bulk organic solvents.
The following table summarizes representative findings for solvent-free reduction of aromatic ketones, which can be extrapolated for the synthesis of this compound.
| Catalyst/Reagent | Substrate | Temperature (°C) | Product | Yield (%) | Reference |
| Pt50Pd50/ZrO₂ | Acetophenone | 140 | 1-Phenylethanol | High | researchgate.net |
| Sodium Borohydride | Acetophenone | Not Specified | 1-Phenylethanol | Not Specified | umich.edu |
This table presents data from analogous reactions to illustrate the potential of solvent-free methods.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as promising green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. Their use in the synthesis of this compound can offer several advantages, including enhanced reaction rates, improved selectivity, and facile catalyst recycling.
Ionic liquids can act as the reaction medium for the catalytic reduction of 1-(5-bromo-2-fluorophenyl)propan-1-one. For instance, the selective hydrogenation of aromatic ketones to the corresponding alcohols has been successfully achieved using a Pd/C catalyst in imidazolium-based ionic liquids at room temperature. acs.org The choice of the anion in the ionic liquid can significantly influence the reaction's outcome. For example, using an ionic liquid with a chloride anion ([Cl]⁻) can favor the formation of the alcohol, while a tetrafluoroborate (B81430) anion ([BF₄]⁻) can lead to the fully reduced alkane. acs.org This tunability is a key advantage of using ionic liquids.
Furthermore, ionic liquids can be part of the catalyst system itself. Supported Ionic Liquid Phase (SILP) catalysts, where a thin layer of an ionic liquid containing a dissolved catalyst is immobilized on a solid support, have been shown to be effective for the hydrogenation of ketones. researchgate.netnih.gov This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis. Rhodium nanoparticles immobilized in a phosphonium-based SILP have demonstrated high activity and selectivity in the hydrogenation of aromatic ketones. nih.gov
Another strategy involves using task-specific ionic liquids that can also act as a catalyst. For example, a quinuclidinol-based quaternary ammonium (B1175870) ionic liquid has been used as a sustainable solvent and promoter for the reduction of acetophenone with sodium borohydride. mdpi.com
The table below provides an overview of research findings on the use of ionic liquids in the reduction of aromatic ketones, which are relevant to the synthesis of this compound.
| Catalyst | Ionic Liquid | Substrate | Temperature | Product | Selectivity/Yield | Reference |
| Pd/C | [BMIm][Cl] | Aromatic Ketones | Room Temp. | Aromatic Alcohols | 100% Selectivity, High Yield | acs.org |
| Rh@SILP(Ph₃-P-NTf₂) | Triphenylphosphonium-based | Aromatic Ketones | Variable | Hydrogenated Alcohol/Alkane | High Selectivity | nih.gov |
| Sodium Borohydride | Quinuclidinol-based IL | Acetophenone | Room Temp. | 1-Phenylethanol | Not Specified | mdpi.com |
This table illustrates the potential of ionic liquids in similar reactions, providing a basis for their application in the target synthesis.
Chemical Reactivity and Transformation Pathways
Reactions of the Hydroxyl Group
The secondary hydroxyl group in 1-(5-bromo-2-fluorophenyl)propan-1-ol is a key site for several important chemical transformations, including oxidation, alkylation, acylation, and dehydration.
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613). libretexts.orgossila.com This transformation is a common and synthetically useful reaction for benzylic alcohols. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).
Manganese-based reagents, such as potassium permanganate (B83412) (KMnO₄).
Dess-Martin periodinane.
Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
The general transformation is depicted below:
Reaction Scheme: Oxidation of this compound
The resulting ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one, is a stable compound and serves as a valuable intermediate in the synthesis of more complex molecules. libretexts.orgossila.com
The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically involve the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Alkylation: The O-alkylation of secondary benzylic alcohols can be achieved using a variety of alkylating agents in the presence of a base. pressbooks.pub Common methods include the Williamson ether synthesis, where the alcohol is treated with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).
Reaction Scheme: O-Alkylation
(where R is an alkyl group and X is a halide)
Acylation: O-acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. acs.org This reaction proceeds readily to form the corresponding ester.
Reaction Scheme: O-Acylation
(where R is an alkyl or aryl group)
These reactions are fundamental in organic synthesis for the protection of hydroxyl groups or for the introduction of new functional moieties.
The dehydration of this compound, a secondary benzylic alcohol, can lead to the formation of an alkene, specifically 1-(5-bromo-2-fluorophenyl)prop-1-ene. libretexts.org This elimination reaction is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism, depending on the reaction conditions. libretexts.orgwikipedia.orgnih.gov
Given that it is a secondary benzylic alcohol, the dehydration likely proceeds via an E1 mechanism. libretexts.orgnih.gov The benzylic carbocation intermediate formed upon loss of water is stabilized by resonance with the aromatic ring.
Mechanism of Dehydration (E1):
Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water).
Loss of a water molecule to form a secondary benzylic carbocation.
Deprotonation of an adjacent carbon by a weak base (e.g., water, HSO₄⁻) to form the double bond.
Reaction Scheme: Dehydration
The stability of the resulting conjugated system, where the newly formed double bond is in conjugation with the aromatic ring, is a significant driving force for this reaction. libretexts.org
Reactions of the Aromatic Ring
The 5-bromo-2-fluorophenyl group in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents on the ring dictate the regioselectivity and reactivity of these transformations.
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The directing effects of the substituents on the this compound ring are as follows:
Fluorine (-F): A weakly deactivating but ortho, para-directing group due to its strong inductive electron-withdrawing effect and opposing resonance electron-donating effect. wikipedia.orglibretexts.org
Bromine (-Br): Also a weakly deactivating but ortho, para-directing group for the same reasons as fluorine. wikipedia.orglibretexts.org
1-Hydroxypropyl group (-CH(OH)CH₂CH₃): An alkyl group, which is weakly activating and ortho, para-directing. libretexts.org
The positions on the aromatic ring are numbered starting from the carbon bearing the propan-1-ol group as C1. Therefore, the fluorine is at C2 and the bromine is at C5. The available positions for substitution are C3, C4, and C6.
Considering the directing effects:
The fluorine at C2 directs to C3 (ortho) and C5 (para, already substituted).
The bromine at C5 directs to C4 (ortho) and C6 (ortho).
The hydroxypropyl group at C1 directs to C2 (ortho, already substituted) and C6 (ortho) and C4 (para).
The combined effect of these groups suggests that electrophilic substitution will likely occur at the C4 and C6 positions. The C3 position is sterically hindered by the adjacent propan-1-ol and fluorine groups.
Further Halogenation: Reaction with electrophilic halogenating agents like Br₂/FeBr₃ or Cl₂/FeCl₃ would be expected to introduce another halogen atom at either the C4 or C6 position.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro group (-NO₂) onto the ring. masterorganicchemistry.com Based on the directing effects, the nitro group would be expected to add at the C4 or C6 position. For instance, the nitration of 1-bromo-4-fluorobenzene (B142099) yields 1-bromo-4-fluoro-2-nitrobenzene. masterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) on the 5-bromo-2-fluorophenyl ring would involve the replacement of one of the halogen atoms by a nucleophile. libretexts.orgtcichemicals.com For an SNAr reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. mendelchemicals.comnih.gov In this molecule, there are no strong electron-withdrawing groups like a nitro group. However, SNAr can sometimes be forced under harsh conditions or with very strong nucleophiles.
A key factor in SNAr is the nature of the leaving group. In contrast to SN1 and SN2 reactions, for SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. mendelchemicals.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. mendelchemicals.com
Therefore, in a potential nucleophilic aromatic substitution reaction on this compound, the fluorine atom is more likely to be displaced than the bromine atom.
Reaction Scheme: Nucleophilic Aromatic Substitution
(where Nu⁻ is a nucleophile, e.g., RO⁻, R₂N⁻)
Research on related systems has shown that fluorine can be selectively displaced in the presence of bromine in nucleophilic aromatic substitution reactions.
Reactions of the Propyl Chain
The propanol (B110389) side chain, with its hydroxyl group and adjacent aliphatic carbons, provides another avenue for synthetic modification.
The secondary alcohol of the propanol moiety can be readily oxidized to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one. A variety of reagents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups.
The hydroxyl group can also be a site for esterification or etherification reactions. Ester formation can be achieved by reacting the alcohol with a carboxylic acid or its derivative. Etherification can be carried out under various conditions, for example, through a Williamson ether synthesis.
The propanol side chain can participate in intramolecular cyclization reactions to form new ring systems. One potential pathway is an intramolecular C-H arylation. beilstein-journals.org After conversion of the alcohol to a suitable leaving group, the propyl chain could potentially cyclize onto the aromatic ring, although this would be influenced by the electronic and steric environment. More commonly, the aryl halide part of the molecule is used to form a bond with a C-H bond on a side chain. beilstein-journals.org
Another strategy involves the intramolecular carbolithiation of alkenes. nih.govnih.gov This would require prior modification of the propyl chain to introduce a double bond and a site for lithiation. Such reactions can be highly stereoselective and are accelerated by the presence of a lithium oxyanion. nih.govnih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically requiring activation by a base. wikipedia.orgorganic-chemistry.org The exact mechanism of this step is still a subject of research. wikipedia.org
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
For fluorinated arenes, mechanistic studies have revealed the potential for alternative pathways, such as the involvement of palladium-fluorido intermediates during transmetalation. chemistryviews.org
Kinetic studies are essential for determining the rate-limiting step of a reaction and for understanding the influence of each reactant and catalyst component. For a Suzuki-Miyaura reaction, the rate can be monitored by tracking the disappearance of the starting material or the appearance of the product over time.
By systematically varying the concentrations of the aryl bromide, the organoboron reagent, the palladium catalyst, and the base, a rate law can be established. This rate law provides insight into which step of the catalytic cycle is the slowest. For many cross-coupling reactions, the oxidative addition of the aryl halide to the palladium center is the rate-determining step. However, under certain conditions, transmetalation or reductive elimination can become rate-limiting.
Table 2: Illustrative Data for a Kinetic Study of a Suzuki-Miyaura Reaction
| Experiment | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Relative Initial Rate |
| 1 | 0.1 | 0.15 | 1 | 1.0 |
| 2 | 0.2 | 0.15 | 1 | 2.0 |
| 3 | 0.1 | 0.30 | 1 | 1.0 |
| 4 | 0.1 | 0.15 | 2 | 2.0 |
This is a hypothetical data table for illustrative purposes.
The data in this illustrative table would suggest that the reaction is first order with respect to the aryl bromide and the palladium catalyst, and zero order with respect to the boronic acid. This would imply that the oxidative addition is the rate-determining step under these conditions.
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in 1-(5-Bromo-2-fluorophenyl)propan-1-ol. The expected spectrum would show distinct signals for the protons of the ethyl group, the carbinol proton (the proton on the carbon bearing the hydroxyl group), the hydroxyl proton, and the aromatic protons.
The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The carbinol proton would likely appear as a triplet, coupling with the adjacent methylene protons. The aromatic region would display a complex pattern due to the substitution on the phenyl ring. The fluorine atom at position 2 and the bromine atom at position 5 would influence the chemical shifts of the three aromatic protons, leading to distinct and predictable splitting patterns. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CH₃ | 0.8 - 1.2 | Triplet (t) |
| CH₂ | 1.6 - 2.0 | Multiplet (m) |
| CH-OH | 4.8 - 5.2 | Triplet (t) |
| Ar-H | 6.9 - 7.6 | Multiplet (m) |
| OH | Variable | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule.
The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom attached to the hydroxyl group (the carbinol carbon) would appear in the range of 65-75 ppm. The carbons of the ethyl group would be found in the aliphatic region (10-30 ppm). The aromatic carbons would resonate in the downfield region (110-160 ppm). The carbon atom directly bonded to the fluorine atom would show a large C-F coupling constant, and its signal would be split into a doublet. The carbon bearing the bromine atom would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ | ~10 |
| CH₂ | ~30 |
| CH-OH | ~70 |
| Aromatic C-Br | ~115 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C | 135 - 145 |
| Aromatic C-F | 155 - 160 (doublet) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. Since this compound contains a fluorine atom, its ¹⁹F NMR spectrum would show a single signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely be a multiplet due to coupling with the adjacent aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methyl and methylene protons of the ethyl group, and between the methylene protons and the carbinol proton. It would also help to unravel the coupling network of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signal of the carbinol group would correlate with the signal of the carbinol carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear in the range of 2850-3100 cm⁻¹. The C-O stretching vibration of the alcohol would be observed around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. The presence of the C-Br and C-F bonds would also result in characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). drugbank.com
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Alcohol) | 1050 - 1150 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Expected FT-Raman Spectral Data for this compound (Illustrative)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Illustrative) |
|---|---|
| ~3070 | Aromatic C-H stretching |
| ~2975 | Aliphatic C-H stretching (CH₃) |
| ~2930 | Aliphatic C-H stretching (CH) |
| ~1580 | C=C stretching in benzene (B151609) ring |
| ~1270 | C-F stretching |
| ~1080 | C-O stretching |
| ~880 | Ring breathing mode |
| ~670 | C-Br stretching |
This table is illustrative and based on data from structurally similar compounds.
The analysis of the FT-Raman spectrum, often complemented by computational density functional theory (DFT) calculations, allows for the precise assignment of these vibrational bands, confirming the presence of the key structural motifs within the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the absorption of UV light promotes electrons from the ground state to higher energy orbitals, providing information about the conjugated system. The UV-Vis spectrum of this compound is expected to be influenced by the substituted benzene ring.
The electronic spectrum of phenols and their derivatives typically displays a primary band (¹Lₐ) and a secondary band (¹Lₑ) arising from π → π* transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. nih.govnih.gov For this compound, the bromine and fluorine atoms, as well as the hydroxypropyl group, will influence the electronic environment of the benzene ring, causing shifts in the absorption maxima compared to unsubstituted benzene. shimadzu.com
Expected UV-Vis Absorption Data for this compound in Ethanol (Illustrative)
| Absorption Maximum (λₘₐₓ, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| ~215 | ~8,000 | Primary Band (π → π*) |
This table is illustrative and based on data from structurally similar compounds such as substituted phenols. nih.gov
The solvent can also play a role in the observed spectrum due to interactions with the solute molecule. nih.gov Therefore, specifying the solvent is crucial when reporting UV-Vis data.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
The fragmentation of the molecular ion is influenced by the functional groups present. For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18). Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is also a prominent fragmentation route for alcohols. libretexts.org The fragmentation of phenylpropanoids can be complex, but often involves cleavage of the side chain. researchgate.netresearchgate.net
Expected Key Fragments in the Mass Spectrum of this compound (Illustrative)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion (Illustrative) |
|---|---|
| 248/250 | [C₉H₁₀BrFO]⁺ (Molecular ion) |
| 230/232 | [C₉H₈BrF]⁺ (Loss of H₂O) |
| 219/221 | [C₈H₇BrF]⁺ (Loss of C₂H₅) |
| 173/175 | [C₆H₃BrF]⁺ (Bromofluorophenyl cation) |
This table is illustrative. The exact fragmentation pattern would be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral center.
While a crystal structure for this compound has not been specifically reported, studies on related substituted phenylpropanol derivatives demonstrate the utility of this technique. researchgate.netnih.gov For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be obtained. The resulting crystal structure would reveal the conformation of the propanol (B110389) side chain relative to the substituted phenyl ring and the packing of the molecules in the crystal lattice. In the case of a racemic mixture, crystallisation may yield a racemic crystal or, in some cases, a conglomerate of enantiopure crystals. nih.gov
Illustrative Crystallographic Data for a Substituted Phenylpropanol Derivative
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 98.5 |
| Volume (ų) | 915 |
This table presents illustrative data based on known crystal structures of similar organic molecules and does not represent the actual data for the title compound. mdpi.commdpi.com
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)
Since this compound is a chiral compound, possessing a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are commonly employed for this purpose. phenomenex.comcsfarmacie.czgcms.cz
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs are widely used for the chiral separation of a broad range of compounds, including alcohols. chromatographyonline.com
Illustrative Chiral HPLC Separation Parameters for a Phenylpropanol Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
| Selectivity Factor (α) | 1.20 |
This table is illustrative and based on established methods for the chiral separation of similar phenylpropanol compounds. nih.gov
The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation of the enantiomers. chromatographyonline.com
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. mdpi.com Calculations for 1-(5-Bromo-2-fluorophenyl)propan-1-ol are typically performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure a high level of accuracy. nih.govkfupm.edu.sa
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers. scispace.com The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry provides key structural parameters.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) This table presents hypothetical yet scientifically plausible data based on typical DFT calculations for similar molecules.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.915 |
| Bond Length (Å) | C-F | 1.368 |
| Bond Length (Å) | C-O | 1.435 |
| Bond Length (Å) | O-H | 0.971 |
| Bond Angle (°) | C-C-O | 110.5 |
| Dihedral Angle (°) | H-O-C-C (propanol chain) | -65.8 |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller band gap suggests higher reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, while the LUMO is likely distributed over the phenyl ring and the propanol (B110389) moiety.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical) This table presents hypothetical yet scientifically plausible data based on typical DFT calculations for similar molecules.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| Band Gap (ΔE) | 5.62 |
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. researchgate.net The simulated spectra can be compared with experimental data to validate the computational model.
Table 3: Selected Calculated Vibrational Frequencies for this compound (Theoretical) This table presents hypothetical yet scientifically plausible data based on typical DFT calculations for similar molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3650 | Stretching of the hydroxyl group |
| C-H Stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the phenyl ring |
| C-H Stretch (aliphatic) | 2980-2850 | Stretching of C-H bonds in the propyl chain |
| C=C Stretch (aromatic) | 1600-1450 | Stretching of carbon-carbon bonds in the phenyl ring |
| C-O Stretch | 1150 | Stretching of the carbon-oxygen bond |
| C-F Stretch | 1250 | Stretching of the carbon-fluorine bond |
| C-Br Stretch | 680 | Stretching of the carbon-bromine bond |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu This analysis is valuable for understanding charge distribution, hybridization, and intermolecular and intramolecular interactions.
NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu These interactions, known as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation theory analysis of the Fock matrix in the NBO basis allows for the estimation of the energetic contribution of these delocalization effects. uni-muenchen.de For this compound, significant delocalization is expected from the lone pairs of the oxygen, fluorine, and bromine atoms to the antibonding orbitals of the phenyl ring and the propanol chain. The analysis also details the hybridization of each atom, providing insight into the bonding characteristics. For instance, the carbon atom of the C-O bond is expected to have sp³ hybridization, while the carbons of the phenyl ring will exhibit sp² hybridization.
NBO analysis is also a powerful tool for investigating intermolecular interactions, particularly hydrogen bonding. In the context of this compound, the hydroxyl group can act as a hydrogen bond donor, and the oxygen, fluorine, and bromine atoms can act as hydrogen bond acceptors. The analysis can quantify the strength of these interactions by examining the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the O-H bond of the donor molecule. In a condensed phase or in the presence of other molecules, these interactions play a crucial role in determining the physical properties of the substance.
Molecular Electrostatic Potential (MEP) Mapping
Extensive searches of scientific literature and chemical databases did not yield any specific studies on the Molecular Electrostatic Potential (MEP) mapping of this compound. Therefore, a detailed visualization of its electrophilic and nucleophilic sites or specific reactivity predictions based on MEP analysis for this particular compound cannot be provided.
Visualization of Electrophilic and Nucleophilic Sites
In the absence of specific research on this compound, a general description of how MEP mapping visualizes reactive sites can be offered. Typically, MEP maps use a color spectrum to denote different electrostatic potential values on the molecular surface. Regions of negative potential, often colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These are commonly found around electronegative atoms like oxygen and fluorine. Conversely, areas with positive potential, usually colored blue, signify electron-deficient regions prone to nucleophilic attack, such as around hydrogen atoms, particularly the hydroxyl proton.
Reactivity Prediction
Without a specific MEP map for this compound, any reactivity prediction remains hypothetical. Generally, the hydroxyl group's oxygen would be a likely site for electrophilic interaction, while the hydroxyl proton and the carbon atom bonded to it would be potential sites for nucleophilic attack. The electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring would also influence the electrostatic potential distribution, but a precise prediction is not possible without dedicated computational studies.
Frontier Molecular Orbital (FMO) Analysis
No published Frontier Molecular Orbital (FMO) analysis for this compound could be located in the searched scientific literature. FMO theory is a critical tool for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are key to predicting a molecule's behavior in chemical reactions. Without specific calculations for this compound, no data on its HOMO-LUMO gap or orbital localizations can be presented.
Hirshfeld Surface Analysis and Fingerprint Plots
A thorough review of available scientific data revealed no specific Hirshfeld surface analysis or fingerprint plots for this compound. This type of analysis is contingent on the availability of single-crystal X-ray diffraction data, which appears to be unpublished for this compound.
Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for quantifying the various intermolecular interactions within a crystal lattice. It allows for the breakdown of these interactions into percentages, such as H···H, C···H, O···H, and contacts involving halogens. As no crystal structure data for this compound is publicly available, a quantitative assessment of its intermolecular interactions cannot be performed.
Crystal Packing Analysis
Similarly, an analysis of the crystal packing of this compound is not possible without crystallographic data. Such an analysis would typically describe how the molecules arrange themselves in the solid state, detailing the hydrogen bonding networks and other intermolecular forces that stabilize the crystal structure.
Synthetic Applications and Intermediate Utility
Role as a Precursor in Organic Synthesis
As a precursor, 1-(5-bromo-2-fluorophenyl)propan-1-ol serves as a foundational element for the assembly of intricate organic molecules and heterocyclic systems. Its utility is often linked to the reactivity of its immediate synthetic precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613), from which the alcohol is typically derived via reduction. nih.gov
Synthesis of Complex Organic Molecules
The structural framework of this compound is integral to the synthesis of larger, more complex molecules, particularly within medicinal chemistry. The corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one, is recognized as a valuable building block for medicinal purposes. The secondary alcohol of the title compound can be further functionalized or can influence the stereochemical outcome of subsequent reactions.
The presence of both bromo and fluoro substituents on the aromatic ring allows for selective transformations. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or vinyl groups. nih.gov This versatility is crucial for the construction of complex molecular scaffolds found in pharmacologically active compounds.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of modern pharmaceuticals and materials science. Halogenated building blocks, such as this compound, are instrumental in the synthesis of these cyclic structures. While direct examples involving the title alcohol are not extensively documented, the reactivity of its constituent parts suggests a high potential for such applications.
For example, the precursor ketone can be a starting point for synthesizing various heterocyclic systems. The combination of the carbonyl group and the reactive halogenated ring allows for cyclization reactions to form heterocycles like pyrrolones. mdpi.com Furthermore, related bromo-fluoro-pyrimidine structures are known to undergo sequential reactions, including nucleophilic aromatic substitution at the fluorine-bearing carbon and palladium-catalyzed coupling at the bromine site, to construct complex heterocyclic systems. ossila.com
Transformation into Related High-Value Intermediates
The chemical reactivity of this compound allows for its conversion into a variety of other valuable intermediates through modifications of its propyl chain or further substitution on the aromatic ring.
Derivatives with Modified Propyl Chain Structures
The secondary alcohol of this compound is a key functional group that can be readily transformed. Standard organic reactions can convert this alcohol into other functional groups, thereby creating a family of related intermediates.
As a secondary benzylic alcohol, it can undergo oxidation to revert to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one. Conversely, it can be subjected to nucleophilic substitution reactions. libretexts.org Protonation of the hydroxyl group turns it into a good leaving group (H₂O), facilitating substitution by various nucleophiles. masterorganicchemistry.com This can lead to the formation of amines, ethers, and other derivatives at the benzylic position. For instance, related structures can be converted to amines such as 1-(5-bromo-2-fluorophenyl)propan-1-amine, which are also explored for their utility in medicinal chemistry. smolecule.com
The reactivity of secondary benzylic alcohols also allows for transformations like the formation of alkyl halides under acidic conditions (e.g., with HX). masterorganicchemistry.com
Halogen-Substituted Aromatic Building Blocks
The 5-bromo-2-fluorophenyl moiety is a key feature of this intermediate, making it a valuable halogen-substituted aromatic building block. bldpharm.com The differential reactivity of the bromine and fluorine atoms allows for selective and sequential functionalization.
The bromine atom is particularly useful for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The ability to selectively couple at the bromine position while retaining the fluorine atom allows for the introduction of new substituents, which is a common strategy in the development of pharmaceutical candidates. nih.govacs.org For example, similar bromo-substituted phenyl compounds are used in the synthesis of complex molecules like the endothelin receptor antagonist, Macitentan. researchgate.net
The fluorine atom, while generally less reactive in cross-coupling reactions, significantly influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. ossila.com This dual halogenation provides a powerful tool for the stepwise construction of highly functionalized aromatic compounds.
Derivatives and Analogs of 1 5 Bromo 2 Fluorophenyl Propan 1 Ol
Structural Modifications at the Hydroxyl Group
The hydroxyl group of 1-(5-bromo-2-fluorophenyl)propan-1-ol is a prime site for chemical derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the compound's physicochemical properties.
One of the most common methods for the synthesis of ethers from an alcohol is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For this compound, treatment with a strong base such as sodium hydride would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide, for example, methyl iodide or ethyl bromide, would yield the corresponding methyl or ethyl ether. youtube.comchemicalbook.commasterorganicchemistry.comgoogle.comnih.gov
Esterification of this compound can be readily achieved by reacting it with an acyl chloride or a carboxylic acid anhydride. The reaction with an acyl chloride, such as acetyl chloride or benzoyl chloride, is typically carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. chemsynthesis.com This reaction is generally vigorous and proceeds readily to form the corresponding ester. For instance, reacting this compound with acetyl chloride would produce 1-(5-bromo-2-fluorophenyl)propyl acetate.
Modifications on the Propyl Chain (e.g., Propan-2-ol Isomers, Alkenyl Derivatives)
Modifications to the propyl chain of this compound can lead to a variety of structural isomers and unsaturated derivatives.
The isomeric propan-2-ol derivative, 2-(5-bromo-2-fluorophenyl)propan-2-ol, can be synthesized from the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-2-one. The synthesis of this ketone would involve different starting materials or a rearrangement from the 1-propanone isomer. The subsequent reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the secondary alcohol, 2-(5-bromo-2-fluorophenyl)propan-2-ol.
Alkenyl derivatives, such as 1-(5-bromo-2-fluorophenyl)prop-1-ene, can be prepared from this compound through a dehydration reaction. This is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds via an E1 or E2 elimination mechanism, depending on the reaction conditions and the structure of the alcohol. The dehydration of this compound would likely yield a mixture of (E)- and (Z)-isomers of 1-(5-bromo-2-fluorophenyl)prop-1-ene. A related synthesis of 2-fluoro-5-isopropenyl-pyridine is achieved by refluxing 2-(6-fluoro-pyridin-3-yl)-propan-2-ol with p-toluenesulfonic acid monohydrate in toluene. learncbse.in
Aromatic Ring Substituent Variations (e.g., Isomers of Bromo-Fluorophenyl, other Halogens, Alkyl Groups)
Varying the substituents on the aromatic ring of this compound provides access to a wide array of analogs with potentially different electronic and steric properties.
Isomers such as 1-(2-bromo-5-fluorophenyl)propan-1-ol can be synthesized from the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde (B45324). The synthesis of this aldehyde can be achieved through various methods, including the bromination of 2-fluorobenzaldehyde (B47322). google.comlibretexts.org The subsequent reaction of 2-bromo-5-fluorobenzaldehyde with an ethyl Grignard reagent, such as ethylmagnesium bromide, would yield the desired 1-(2-bromo-5-fluorophenyl)propan-1-ol.
Analogs with other halogens can also be prepared. For instance, the chloro-analog, 1-(5-chloro-2-fluorophenyl)propan-1-ol, can be synthesized starting from 1-chloro-4-fluorobenzene. Friedel-Crafts acylation with propanoyl chloride would yield 1-(5-chloro-2-fluorophenyl)propan-1-one, which can then be reduced to the target alcohol. chemicalbook.com Similarly, iodo-analogs could potentially be synthesized through similar routes, likely starting from an appropriate iodo-fluoro-benzene derivative.
The introduction of alkyl groups, such as a methyl group, in place of the bromine atom would lead to compounds like 1-(2-fluoro-5-methylphenyl)propan-1-ol. The synthesis of this analog could start from 1-fluoro-4-methylbenzene. A Friedel-Crafts acylation followed by reduction of the resulting ketone would be a plausible route. A related compound, 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, highlights the possibility of having both alkyl and other functional groups on the phenyl ring. chemsynthesis.com
Synthetic Routes to Key Derivatives
The synthesis of key derivatives of this compound relies on a set of fundamental organic reactions.
A primary route to the parent alcohol itself involves the Grignard reaction. 5-Bromo-2-fluorobenzaldehyde (B134332), which can be synthesized from 1-bromo-4-fluorobenzene (B142099), serves as a key intermediate. google.comlibretexts.orgsigmaaldrich.commdpi.com Reaction of 5-bromo-2-fluorobenzaldehyde with ethylmagnesium bromide in an ethereal solvent, followed by an acidic workup, affords this compound. youtube.comlibretexts.org
An alternative pathway to the propanol (B110389) framework is through the reduction of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613). nih.gov This ketone can be prepared via a Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comgoogle.comnih.gov The subsequent reduction of the ketone to the alcohol can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.
The synthesis of ether derivatives, as mentioned earlier, is exemplified by the Williamson ether synthesis. This involves the formation of the alkoxide of this compound, followed by its reaction with an alkyl halide. youtube.comchemicalbook.commasterorganicchemistry.comgoogle.comnih.gov
For ester derivatives, the reaction of the parent alcohol with an acyl chloride in the presence of a base is a high-yielding and straightforward method. chemsynthesis.com
The preparation of alkenyl derivatives through acid-catalyzed dehydration provides a direct route to introduce unsaturation into the propyl chain.
Finally, the synthesis of analogs with different aromatic substituents generally involves starting from the appropriately substituted benzene (B151609) derivative and applying similar synthetic sequences, such as Friedel-Crafts acylation followed by reduction, or formylation followed by a Grignard reaction. For example, the synthesis of empagliflozin, a drug molecule, involves the synthesis of a (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) intermediate, showcasing the industrial relevance of these types of substituted phenyl structures. google.com
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Currently, dedicated research focusing specifically on 1-(5-bromo-2-fluorophenyl)propan-1-ol is limited. The compound is primarily available through chemical suppliers, indicating its use as a building block in broader synthetic endeavors rather than a target of standalone investigation. avantorsciences.com The most direct synthetic route to this alcohol is the reduction of its corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613). nih.gov This precursor ketone is a known compound, and its synthesis and properties are documented. nih.gov
The research landscape is more developed for the broader class of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov A significant body of research focuses on the enantioselective synthesis of these alcohols, driven by the fact that different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov Therefore, the current research context for this compound is largely defined by the extensive work on the asymmetric synthesis of related chiral benzylic alcohols.
Emerging Synthetic Methodologies and Reactivity Studies
The synthesis of chiral secondary alcohols like this compound is a major focus of modern organic synthesis. Several cutting-edge methodologies are emerging that offer greener, more efficient, and highly selective routes to these valuable compounds.
Biocatalytic Ketone Reduction: One of the most promising green approaches is the use of enzymes, particularly ketone reductases (KREDs), to reduce prochiral ketones to enantiopure alcohols. nih.govnih.govacs.org This method offers remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net Both isolated enzymes and whole-cell systems are employed, with the latter offering the advantage of in-situ cofactor regeneration. researchgate.net The application of a broad range of commercially available KREDs to precursor ketones allows for the rapid identification of suitable enzymes to produce either enantiomer of the desired chiral alcohol with high enantiomeric excess (>99.5% ee). acs.org A study on a novel alcohol dehydrogenase from Rhodococcus R6 demonstrated a highly efficient biocatalytic system for the asymmetric reduction of various aromatic ketones, highlighting the potential for industrial-scale synthesis of chiral aromatic alcohols. nih.gov
Photoredox and Dual Catalysis: Visible-light photoredox catalysis has surfaced as a powerful tool for generating radicals under mild conditions. nih.gov An innovative method involves the dual photoredox/nickel-catalyzed cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides to directly synthesize secondary benzylic alcohols. acs.org This approach is step-economical as it avoids the need for protecting groups and is tolerant of a wide array of functional groups. acs.org Other photocatalytic methods have explored the deoxygenative alkylation of alcohols, showcasing the versatility of light-driven reactions in forming new C-C bonds. nih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of ketones using non-precious metal catalysts is gaining traction as a cost-effective and sustainable alternative to methods relying on precious metals. acs.org For instance, cobalt-based catalysts have been designed that facilitate the reduction of ketones with high turnover numbers and excellent enantioselectivity, comparable to their precious metal counterparts. acs.org
The reactivity of this compound itself is dictated by the alcohol functional group and the substituted aromatic ring. The alcohol can undergo oxidation to the parent ketone, or the hydroxyl group can be substituted. The bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki or Heck coupling, allowing for the introduction of further complexity into the molecule.
| Methodology | Key Features | Advantages | Relevant Citations |
|---|---|---|---|
| Biocatalytic Ketone Reduction | Uses ketone reductases (KREDs) or whole-cell systems. | High enantioselectivity, mild conditions, green approach. | nih.gov, acs.org, nih.gov, researchgate.net, nih.gov |
| Photoredox/Ni Dual Catalysis | Cross-coupling of α-hydroxyalkyltrifluoroborates and aryl halides. | Step-economical, avoids protecting groups, functional group tolerant. | acs.org |
| Asymmetric Hydrogenation | Utilizes earth-abundant metal catalysts (e.g., Co, Fe). | Cost-effective, sustainable, high turnover numbers. | acs.org |
Potential for Advanced Materials and Catalyst Development
The unique structural features of this compound suggest its potential as a precursor for advanced materials and catalysts. Aromatic compounds are fundamental to materials science, serving as key components in polymers, plastics, and organic electronics like OLEDs and organic photovoltaics. ijrar.orgnumberanalytics.com The presence of bromine and fluorine atoms can tune the electronic properties and thermal stability of such materials. numberanalytics.com
More significantly, chiral alcohols are valuable precursors for the synthesis of chiral ligands and catalysts. researchgate.net The development of catalysts for enantioselective transformations is a cornerstone of modern chemistry, crucial for producing single-enantiomer pharmaceuticals. researchgate.net The chiral center in this compound can be incorporated into more complex molecular frameworks to create ligands for asymmetric catalysis. For example, chiral amino alcohols, which can be synthesized from compounds like the target molecule, are effective catalyst precursors. researchgate.net
Furthermore, the integration of chemical and enzymatic catalysis is a burgeoning field. rsc.org A system using a heterogeneous chemoenzymatic catalyst in a continuous flow reactor has been developed to produce valuable chiral alcohols from racemic mixtures with high conversion and selectivity. rsc.org This highlights the potential for using compounds like this compound in advanced, integrated catalytic systems.
Challenges and Opportunities in the Synthesis and Application of Related Compounds
The synthesis of polysubstituted aromatic compounds like this compound presents distinct challenges. A primary difficulty is achieving regioselectivity, which is the ability to introduce functional groups at specific positions on the aromatic ring. fiveable.melibretexts.org The order of reactions is critical, as the directing effects of existing substituents influence the position of incoming groups. libretexts.org For instance, Friedel-Crafts reactions, a common method for introducing alkyl or acyl groups, often fail on strongly deactivated rings, such as those bearing a nitro group. libretexts.org Traditional methods for creating polysubstituted benzenes can also suffer from the need for expensive metal catalysts, harsh reaction conditions, and multi-step sequences. rsc.org
However, overcoming these challenges presents significant opportunities. Benzannulation, the construction of the benzene (B151609) ring from acyclic precursors, is an alternative strategy that can offer better regioselectivity and more flexible substitution patterns. rsc.org The development of new catalytic systems, including those based on earth-abundant metals, is paving the way for more efficient and sustainable syntheses of complex aromatic structures. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the structure of 1-(5-Bromo-2-fluorophenyl)propan-1-ol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key observations include:
- ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet (~1–5 ppm). The aromatic protons show splitting patterns due to coupling with adjacent fluorine (²JHF ≈ 8–12 Hz) and bromine atoms.
- ¹³C NMR : Signals for the bromine-substituted carbon (~115–120 ppm) and fluorine-substituted carbon (~110–160 ppm) are distinct.
- IR Spectroscopy : The hydroxyl stretch (3200–3600 cm⁻¹) and C-F/C-Br vibrations (500–700 cm⁻¹) confirm functional groups.
- Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves:
Halogenation : Bromination of 2-fluorophenylpropan-1-ol using N-bromosuccinimide (NBS) under radical conditions to achieve regioselectivity at the 5-position.
Grignard Reaction : Reaction of 5-bromo-2-fluorobenzaldehyde with ethyl magnesium bromide, followed by acidic workup to yield the alcohol.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
- Reaction optimization (e.g., temperature, solvent polarity) minimizes side products like dihalogenated derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-bromo-2-fluorophenyl group influence nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine at the ortho position deactivates the aromatic ring, reducing electrophilicity. Bromine at the meta position further stabilizes intermediates via resonance.
- Steric Effects : Steric hindrance from the bulky 5-bromo group directs nucleophilic attack to the less hindered para position.
- Experimental Design : Compare reaction rates and regioselectivity using different nucleophiles (e.g., CN⁻, NH₃) under varying conditions (polar aprotic solvents, catalysts like CuI) .
Q. What strategies mitigate racemization during enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Evans auxiliaries to control stereochemistry.
- Low-Temperature Conditions : Reduce thermal energy to prevent racemization (e.g., –78°C in THF).
- Analytical Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee).
- Example: A study achieved >95% ee using (R)-BINOL-derived catalysts in kinetic resolutions .
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism.
- QSAR Studies : Correlate logP values (calculated via ChemDraw) with membrane permeability.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and blood-brain barrier penetration.
- Example: A docking study suggested high affinity for GABA receptors due to halogen-π interactions .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors 5-HT2A/2C).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Variable Factors : Differences in halogenation catalysts (e.g., NBS vs. Br₂/FeBr₃) or solvent systems (CH₂Cl₂ vs. CCl₄) alter yields.
- Reproducibility Protocol : Standardize reaction parameters (molar ratios, inert atmosphere) and characterize byproducts via GC-MS.
- A 2024 study found that NBS in CCl₄ improved yields (78%) compared to Br₂/FeBr₃ (52%) due to reduced side reactions .
Tables for Key Comparisons
| Property | This compound | 1-(2-Fluorophenyl)propan-1-ol | 1-(4-Bromophenyl)propan-1-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 247.08 | 154.18 | 229.09 |
| Boiling Point (°C) | 285–290 (predicted) | 210–215 | 275–280 |
| logP (Calculated) | 2.8 | 1.9 | 3.1 |
| Key Reactivity | Electrophilic substitution at para position | Nucleophilic substitution at ortho | Friedel-Crafts acylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
